RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL

Clopidogrel active metabolite derivatization Piperidine intermediate synthesis MPB derivatization

Researchers quantifying clopidogrel active metabolite (CAM) in plasma face unstable thiol metabolites requiring immediate ex vivo MPB derivatization. This racemic 4-hydroxypiperidinylidene acetate is the key precursor for synthetic CAMD analytical standards, enabling accurate LC-MS/MS calibration. ≥95% purity (HPLC) meets analytical reference material criteria; trityl-protected scaffold ensures route fidelity. Procure from BenchChem with CoA traceability and global shipping.

Molecular Formula C28H29NO3
Molecular Weight 427.5 g/mol
CAS No. 239466-40-1
Cat. No. B138796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL
CAS239466-40-1
Synonyms(2E)-[4-Hydroxy-1-(triphenylmethyl)-3-piperidinylidene]acetic Acid Ethyl Ester;  (2E)-3-[(Ethoxycarbonyl)methylene]-1-(triphenylmethyl)piperidin-4-ol
Molecular FormulaC28H29NO3
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CN(CCC1O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H29NO3/c1-2-32-27(31)20-22-21-29(19-18-26(22)30)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-17,20,26,30H,2,18-19,21H2,1H3/b22-20+
InChIKeyHJLQGUYINSNRGP-LSDHQDQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile of a Clopidogrel Metabolite Intermediate


RAC-(2E)-3-[(Ethoxycarbonyl)methylene]-1-trityl-4-piperidinol (CAS 239466-40-1), systematically named Ethyl (2E)-2-[4-hydroxy-1-(triphenylmethyl)-3-piperidinylidene]acetate, is a racemic piperidine derivative with molecular formula C₂₈H₂₉NO₃ and molecular weight 427.53 g/mol . The compound is a synthetic intermediate specifically employed in the preparation of the 2-bromo-3′-methoxyacetophenone (MPB) derivative of oxo-clopidogrel, a derivatized form of the clopidogrel active metabolite used as an analytical standard for LC-MS/MS quantification of clopidogrel active metabolite (CAM) in biological matrices [1]. It is supplied as a light yellow solid soluble in chlorinated solvents, ether, ethyl acetate, and methanol, with a minimum purity specification of 95% [2].

Intermediate for oxo-clopidogrel MPB derivative synthesis
Racemic piperidine with 4-hydroxy functional handle
≥95% purity; soluble in organic solvents (CHCl₃, MeOH)

Substitution Risks with In-Class Analogs


The 4-hydroxypiperidine core of CAS 239466-40-1 is not interchangeable with its 4-oxo congener (CAS 239466-39-8) or other in-class piperidinylidene acetates. The 4-hydroxy substituent is the direct product of ketone reduction and serves as the obligatory branching point for subsequent silyl protection (CAS 853803-99-?) or carboxylic acid hydrolysis (CAS 239466-45-6) [1]. Substituting the hydroxyl-bearing intermediate with the ketone analog introduces an incorrect oxidation state that propagates through the derivatization workflow, altering the final MPB-AM derivative's chromatographic retention time, ionization efficiency, and MRM transition characteristics — each a critical parameter in validated LC-MS/MS bioanalytical methods . Furthermore, the trityl protecting group on the piperidine nitrogen is essential for synthetic route fidelity; analogs lacking this group (e.g., N-deprotected or N-Boc variants) follow divergent synthetic pathways and cannot be substituted without complete route redesign [1].

4-Hydroxy vs 4-Oxo oxidation state
Substituting with the ketone analog may shift retention, ionization, and MRM parameters, altering downstream bioanalytical method performance.
Trityl protecting group requirement
Analogs lacking the N-trityl group follow divergent synthetic paths; cannot be substituted without complete route redesign.

Quantitative Differentiation vs. Structural Analogs


Oxidation State: 4-Hydroxy vs. 4-Oxo

CAS 239466-40-1 bears a secondary alcohol (4-OH) at the piperidine 4-position, whereas its closest analog CAS 239466-39-8 bears a ketone (4-oxo) at the same position . The hydroxyl group of the target compound enables direct silyl protection to yield CAS 853803-99-? ((E)-4-(t-butyldimethylsilyloxy)-3-[(ethoxycarbonyl)methylidene]-1-(triphenylmethyl)piperidine) and direct hydrolysis to the carboxylic acid CAS 239466-45-6, neither of which is accessible from the ketone analog without a separate reduction step [1]. The molecular formula difference (C₂₈H₂₉NO₃, MW 427.53 vs. C₂₈H₂₇NO₃, MW 425.52) reflects a ΔMW of +2.01 g/mol corresponding to the two-hydrogen reduction .

Oxidation State Comparison
Reported
Target: 4-OH, MW 427.53 Comparator: 4-oxo, MW 425.52 ΔMW +2.01 g/mol; enables direct silylation & hydrolysis
Avoids extra reduction step; streamlines MPB synthesis
Structural evidence from vendor datasheets
Clopidogrel active metabolite derivatization Piperidine intermediate synthesis MPB derivatization

Procurement Cost per Milligram vs. 4-Oxo Analog

Comparative pricing from the same supplier (CymitQuimica/TRC) reveals that CAS 239466-40-1 commands a substantial premium over its 4-oxo analog CAS 239466-39-8. The target compound (TR-E890525) is priced at €230.00/10 mg (€23.00/mg) and €292.00/25 mg (€11.68/mg), while the ketone analog (TR-O870460) is priced at €230.00/50 mg (€4.60/mg) and €292.00/100 mg (€2.92/mg) . This represents an approximately 4–5× higher per-milligram cost for the hydroxy compound, consistent with its position as a more downstream, value-added intermediate . Alternative supplier pricing (Coompo: $110.00/10 mg, $140.00/25 mg; Santa Cruz Biotechnology: $360.00/25 mg) confirms the premium tier positioning across vendors [1][2].

Cost per mg Premium
Data to verify
Target: €23.00/mg (10 mg tier) Comparator: €4.60/mg (50 mg tier) ~4–5× premium across tiers
Premium reflects added synthetic step; cost trade-off evaluation
Pricing from CymitQuimica/TRC; subject to change
Research chemical procurement Cost analysis Clopidogrel intermediate sourcing

Predicted LogP and Hydrogen Bonding Differences

The target compound (CAS 239466-40-1) exhibits a predicted LogP of 4.4 and possesses one hydrogen bond donor (the 4-OH group), whereas the 4-oxo analog (CAS 239466-39-8) has zero hydrogen bond donors [1]. The predicted pKa of 13.74 ± 0.20 for the target compound indicates the hydroxyl proton is essentially non-ionizable under physiological and analytical pH conditions . These differences affect reversed-phase chromatographic retention: the hydroxyl-bearing compound is expected to show moderately reduced retention (lower effective LogP due to H-bond donor capacity) compared to the ketone analog under typical C18 column conditions. Both compounds share solubility in chloroform, dichloromethane, ether, ethyl acetate, and methanol, but the target compound's hydrogen bonding capability provides additional dissolution in protic solvent systems [2].

Predicted LogP & H-Bond Donors
Class-level inference
Target: LogP 4.4, 1 HBD Comparator: 0 HBD Retention shift ~−0.3 to −0.5 LogP units predicted
Hydroxyl group reduces RP-HPLC retention; gradient adjustment needed
Predicted values; experimental verification recommended
Physicochemical profiling Chromatographic method development Piperidine intermediates

Multi-Vendor Supply and Controlled Status

CAS 239466-40-1 is available from at least six identified suppliers worldwide: Toronto Research Chemicals/TRC (Canada, via CymitQuimica), Santa Cruz Biotechnology (USA), Coompo Research Chemicals, BOC Sciences (USA), Delta-B (China), and CMS Chemicals (UK) [1][2]. The compound is classified as a 'Controlled Product' by TRC, indicating potential regulatory restrictions on purchase, storage, or distribution that may not apply to the 4-oxo analog (CAS 239466-39-8) or the carboxylic acid derivative (CAS 239466-45-6) . Minimum purity specification is consistently ≥95% across vendors, with physical form uniformly described as a light yellow solid requiring storage at 2–8°C with protection from air and light [1][2].

Supplier & Regulatory Context
Data to verify
Target: ≥6 suppliers, Controlled Product status Comparator: ≥3 suppliers, not controlled Broader supply but compliance review required
Reduces single-supplier risk; regulatory check needed prior to procurement
Supplier listings as of 2024–2025; jurisdiction-dependent
Research chemical supply chain Controlled substance compliance Vendor comparison

Key Application Scenarios in Bioanalysis and Medicinal Chemistry


Synthesis of CAMD Analytical Standards for LC-MS/MS

In validated bioanalytical methods for clopidogrel active metabolite (CAM) quantification in plasma, the free thiol metabolite is inherently unstable and requires immediate ex vivo derivatization with 2-bromo-3′-methoxyacetophenone (MPB) to form the stable CAMD adduct. CAS 239466-40-1 serves as the key intermediate for preparing synthetic CAMD analytical standards used to construct calibration curves and quality control samples. The 4-hydroxy group is the functional handle that, after appropriate activation and thiol installation, yields the authentic MPB-AM derivative with correct stereochemistry and retention time matching. The ≥95% purity specification meets the acceptance criteria for analytical reference material (typically ≥95% by HPLC-UV at 220–254 nm). Laboratories engaged in clopidogrel pharmacokinetic, pharmacogenetic, or bioequivalence studies should source this intermediate from vendors providing a Certificate of Analysis (CoA) with HPLC purity traceability .

Next-Generation P2Y₁₂ Antagonist Prodrug Development

Patent literature (CN202110040050 and related filings) discloses unsaturated cyclic amine disulfide derivatives designed to bypass hepatic CYP450-mediated bioactivation — a key limitation of clopidogrel associated with CYP2C19 polymorphism-related response variability . CAS 239466-40-1, as a trityl-protected 4-hydroxypiperidinylidene acetate, provides the unsaturated cyclic amine scaffold upon which disulfide-based prodrug moieties are installed. The compound's defined (2E)-geometry at the exocyclic double bond is critical for downstream stereochemical integrity. Medicinal chemistry teams pursuing P2Y₁₂ antagonist programs with improved metabolic profiles should prioritize this intermediate over the 4-oxo analog (CAS 239466-39-8) because the hydroxyl oxidation state matches that of the target active metabolite, eliminating a redox adjustment step .

Silyl-Protected and Free Acid Derivatives for SAR

The hydroxyl group of CAS 239466-40-1 enables direct derivatization to two downstream products documented in the chemical supply chain: (i) TBS-silyl ether CAS 853803-99-? for orthogonal protection strategies in multi-step syntheses, and (ii) carboxylic acid CAS 239466-45-6 via ester hydrolysis, which serves as the free acid comparator in SAR campaigns . Both transformations proceed from the target compound without redox adjustment. Research groups conducting systematic SAR exploration around the piperidine 4-position should procure CAS 239466-40-1 as the central branching intermediate, as it provides access to the broadest derivative space (silyl ether, free acid, and, via subsequent chemistry, sulfhydryl and disulfide conjugates) from a single procurement event .

CYP450 Phenotyping Method Development for Clopidogrel

In CYP450 reaction phenotyping experiments where clopidogrel is incubated with recombinant CYP isoforms or human liver microsomes, accurate identification and quantification of 2-oxo-clopidogrel and the downstream active thiol metabolite require authentic reference standards. CAS 239466-40-1 is the precursor to the MPB-derivatized oxo-clopidogrel standard used to confirm metabolite identity by retention time matching and MS/MS spectral library comparison . The compound's predicted LogP of 4.4 and solubility in typical reconstitution solvents (methanol, acetonitrile) facilitate preparation of concentrated stock solutions for LC-MS/MS method development. Laboratories should verify lot-specific purity (≥95% by HPLC) prior to quantitative use and store the compound at 2–8°C protected from light to prevent degradation of the light-sensitive trityl group .

Application
Selection Property
Validation Focus
LC-MS/MS CAM Standard Preparation
4-Hydroxy functional handle for thiol installation
Purity ≥95% & CoA traceability; storage 2–8°C protected from light
P2Y₁₂ Antagonist Prodrug Studies
Trityl-protected 4-hydroxy scaffold with (2E)-geometry
Stereochemical integrity review; CYP2C19 pathway research context
SAR Derivative Synthesis
Direct access to silyl ether and carboxylic acid derivatives
Branching intermediate enabling broad derivative space without redox adjustment
CYP450 Phenotyping Method Studies
Precursor to MPB-derivatized oxo-clopidogrel reference standard
Lot-specific purity verification; stock solution in MeOH/ACN
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